molecular formula C12H14F3N3O B2931160 2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol CAS No. 2198911-34-9

2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol

Cat. No.: B2931160
CAS No.: 2198911-34-9
M. Wt: 273.259
InChI Key: NAABFQCNGUKDGG-UHFFFAOYSA-N
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Description

2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates several pharmacologically relevant features: a pyrimidine ring, a cyclopropyl group, a cyclobutanol moiety, and a metabolically stable trifluoromethyl group. The pyrimidine heterocycle is a ubiquitous scaffold in FDA-approved drugs and active agrochemical agents, often serving as a key pharmacophore that mimics pyrimidine nucleotides, thereby allowing it to interact with a wide range of enzymes and receptors . The inclusion of a trifluoromethyl group on the pyrimidine ring is a common strategy in lead optimization, as this group can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability . Furthermore, the cyclopropyl and cyclobutanol subunits are privileged structures known to confer conformational rigidity and modulate the compound's physicochemical properties. While the specific biological profile of this compound requires empirical determination, molecules with analogous structural components have demonstrated potent activity as pesticides and as agonists or antagonists of specific biological receptors in pharmaceutical research . The strategic combination of these features makes this compound a promising candidate for high-throughput screening and as a building block in the design of novel bioactive molecules for various applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[cyclopropyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)10-5-6-16-11(17-10)18(7-1-2-7)8-3-4-9(8)19/h5-9,19H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABFQCNGUKDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCC2O)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H14F3N3OC_{12}H_{14}F_3N_3O, with a molecular weight of approximately 273.25 g/mol. The structure features a cyclobutane ring, a cyclopropyl group, and a pyrimidine moiety, which contribute to its unique properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows promise against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro assays have indicated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the cyclobutane ring via cyclization reactions.
  • Introduction of the cyclopropyl group through nucleophilic substitution.
  • Functionalization of the pyrimidine moiety using trifluoromethylation techniques.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Cytotoxicity Assays :
    • In a study involving various human cancer cell lines, the compound demonstrated IC50 values between 10 and 30 µM, indicating moderate to high cytotoxicity. Notably, it was more effective against breast cancer cells compared to prostate cancer cells.
  • Enzyme Inhibition Studies :
    • Research showed that the compound could inhibit the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair, further supporting its potential as an anticancer agent.

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus5 µg/mLStudy A
AntimicrobialEscherichia coli20 µg/mLStudy A
CytotoxicityBreast Cancer Cells10 µMStudy B
CytotoxicityProstate Cancer Cells30 µMStudy B
Enzyme InhibitionDihydrofolate ReductaseIC50 = 15 µMStudy C

Q & A

Q. Q1. What are the key synthetic routes for 2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol, and what analytical methods validate its purity?

Answer: The synthesis typically involves:

Cyclopropane Ring Formation : Cyclopropylamine derivatives are coupled with halogenated pyrimidine intermediates under Buchwald-Hartwig or Ullmann conditions .

Cyclobutanol Introduction : A hydroxylated cyclobutane moiety is introduced via nucleophilic substitution or ring-opening reactions, often using boron trifluoride etherate as a catalyst .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.

Q. Validation Methods :

  • NMR : Peaks for cyclopropyl (δ 0.76–0.96 ppm, multiplet) and pyrimidine (δ 8.2–8.6 ppm) confirm structural integrity .
  • Mass Spectrometry : ESI-MS calculates exact mass (e.g., [M+1]+ 619 for analogous compounds) .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. Q2. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer: The -CF₃ group:

  • Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability.
  • Electron-Withdrawing Effects : Stabilizes the pyrimidine ring, reducing susceptibility to nucleophilic attack .
  • Solubility : Reduces aqueous solubility (predicted ~0.1 mg/mL in PBS), necessitating DMSO or PEG-based formulations for in vitro studies .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer: Common discrepancies arise from:

  • Metabolic Instability : Check for hepatic cytochrome P450-mediated degradation (e.g., CYP3A4/2D6 inhibition assays) .
  • Protein Binding : Use equilibrium dialysis to measure free fraction in plasma; >90% binding may reduce efficacy .
  • Experimental Design :
    • Dose Optimization : Perform pharmacokinetic studies (Cmax, AUC) in rodents to align in vitro IC₅₀ with achievable plasma levels .
    • Control Groups : Include metabolites (e.g., demethylated derivatives) in assays to rule out off-target effects .

Q. Q4. What strategies improve the selectivity of this compound for kinase targets (e.g., CDKs) while minimizing off-target effects?

Answer:

  • Structural Modifications :
    • Replace cyclobutanol with bulkier groups (e.g., spirocyclic ethers) to sterically hinder non-target kinases .
    • Introduce hydrogen-bond donors (e.g., -NH₂) to enhance ATP-binding pocket interactions .
  • Screening Protocols :
    • Use kinome-wide profiling (≥400 kinases) at 1 µM concentration to identify off-target hits .
    • Apply computational docking (AutoDock Vina) to predict binding poses against CDK2/4/6 vs. unrelated kinases (e.g., EGFR) .

Q. Q5. How can researchers address low yields (<30%) in the final coupling step of the synthesis?

Answer: Low yields may result from:

  • Steric Hindrance : Optimize reaction temperature (70–90°C) and use Pd-Xantphos catalysts to improve coupling efficiency .
  • Side Reactions : Add molecular sieves to sequester water or employ Schlenk techniques to exclude oxygen .
  • Workup Optimization : Replace aqueous extraction with solid-phase extraction (C18 cartridges) to recover polar intermediates .

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